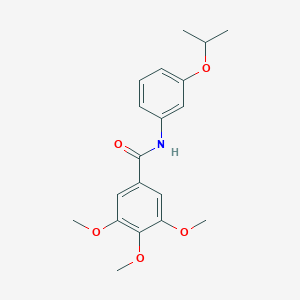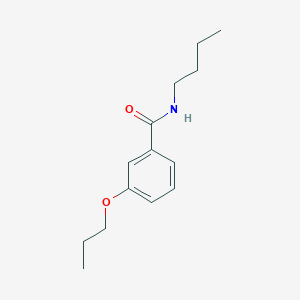
4-Oxo-4-(3-propoxyanilino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-(3-propoxyanilino)butanoic acid, also known as PBA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. PBA is a derivative of butanoic acid and is known to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-Oxo-4-(3-propoxyanilino)butanoic acid is not fully understood. However, it is believed that 4-Oxo-4-(3-propoxyanilino)butanoic acid exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 4-Oxo-4-(3-propoxyanilino)butanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting the activity of HDACs, 4-Oxo-4-(3-propoxyanilino)butanoic acid may be able to modulate gene expression and cell differentiation, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
4-Oxo-4-(3-propoxyanilino)butanoic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-Oxo-4-(3-propoxyanilino)butanoic acid has been studied for its potential use in treating metabolic disorders such as diabetes and obesity. 4-Oxo-4-(3-propoxyanilino)butanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 4-Oxo-4-(3-propoxyanilino)butanoic acid has also been shown to exhibit neuroprotective effects, suggesting its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Oxo-4-(3-propoxyanilino)butanoic acid in lab experiments is its stability and solubility in water. 4-Oxo-4-(3-propoxyanilino)butanoic acid is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 4-Oxo-4-(3-propoxyanilino)butanoic acid in lab experiments is its limited availability. 4-Oxo-4-(3-propoxyanilino)butanoic acid is not widely available commercially, and researchers may need to synthesize it themselves.
Zukünftige Richtungen
There are several future directions for research on 4-Oxo-4-(3-propoxyanilino)butanoic acid. One area of research is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the efficacy of 4-Oxo-4-(3-propoxyanilino)butanoic acid in treating these diseases and to understand its mechanism of action. Another area of research is its potential use in treating metabolic disorders such as diabetes and obesity. Further studies are needed to determine the optimal dosage and duration of treatment with 4-Oxo-4-(3-propoxyanilino)butanoic acid in these conditions. Additionally, 4-Oxo-4-(3-propoxyanilino)butanoic acid may have potential applications in the field of agriculture, as it has been shown to exhibit herbicidal properties. Further studies are needed to explore this potential application of 4-Oxo-4-(3-propoxyanilino)butanoic acid.
Synthesemethoden
The synthesis of 4-Oxo-4-(3-propoxyanilino)butanoic acid involves the reaction of 4-oxobutanoic acid with 3-propoxyaniline. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-Oxo-4-(3-propoxyanilino)butanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(3-propoxyanilino)butanoic acid has been extensively studied for its potential applications in various fields. One of the most significant applications of 4-Oxo-4-(3-propoxyanilino)butanoic acid is in the field of medicine. 4-Oxo-4-(3-propoxyanilino)butanoic acid has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
4-Oxo-4-(3-propoxyanilino)butanoic acid |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-oxo-4-(3-propoxyanilino)butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-2-8-18-11-5-3-4-10(9-11)14-12(15)6-7-13(16)17/h3-5,9H,2,6-8H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
WUTCOAPLYPWIFT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)





![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)